(3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring a fused thiazolo-triazole core conjugated with an indole-2-one scaffold. Its structure includes a 4-methoxyphenyl substituent at the 2-position of the thiazolo-triazole ring and a methyl group at the 1-position of the indole moiety. The Z-configuration of the exocyclic double bond is critical for maintaining planarity, which influences π-π stacking interactions and biological activity .
The methoxy group enhances solubility and modulates electronic effects, while the indole scaffold contributes to hydrophobic interactions in protein binding pockets .
Properties
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-23-14-6-4-3-5-13(14)15(18(23)25)16-19(26)24-20(28-16)21-17(22-24)11-7-9-12(27-2)10-8-11/h3-10H,1-2H3/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKWIMKUDYWIN-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a thiazolo-triazole core, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the thiazolo[3,2-b][1,2,4]triazole family. In vitro evaluations have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compounds derived from the thiazolo-triazole scaffold demonstrated effective inhibition of cell proliferation in the NCI 60 cancer cell line screen at concentrations as low as 10 μM. Notably, some derivatives displayed selectivity towards cancer cells while sparing normal somatic cells (e.g., HEK293) .
- A structure-activity relationship (SAR) study indicated that modifications at specific positions on the thiazolo-triazole ring influenced anticancer efficacy and toxicity profiles .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Several derivatives have been tested against bacterial strains such as Enterococcus faecalis, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL. The compound with a 4-methoxyphenyl group was identified as particularly potent .
- The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory and Analgesic Effects
Research has indicated that thiazolo-triazole derivatives possess anti-inflammatory and analgesic properties:
- In animal models, certain compounds demonstrated significant reductions in inflammation markers and pain response . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceutical Research, a series of thiazolo-triazole derivatives were synthesized and evaluated for their anticancer activity. Among these, two compounds (designated as 2h and 2i) showed exceptional potency against several cancer cell lines without exhibiting cytotoxicity towards normal cells .
Case Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial activity of various thiazolo-triazole derivatives. The study found that modifying substituents on the phenyl ring significantly affected antimicrobial efficacy. The compound with a para-methoxy substitution exhibited the highest activity against Enterococcus faecalis .
Summary of Biological Activities
| Activity | Effectiveness | Remarks |
|---|---|---|
| Anticancer | Effective at 10 μM | Selective toxicity towards cancer cells |
| Antimicrobial | MICs: 12.5 - 50 µg/mL | Effective against Enterococcus faecalis |
| Anti-inflammatory | Significant reduction | Demonstrated in animal models |
| Analgesic | Effective | Reduces pain response in experimental setups |
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Several structurally related compounds have been synthesized and evaluated for their physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances solubility compared to the methyl analogue but reduces lipophilicity relative to the ethoxy derivative .
- Biological Activity : The thiazolo-triazole-indole framework shows broader antimicrobial activity (e.g., MIC = 8 μg/mL against S. aureus) compared to pyrimidine-thiazole hybrids, which exhibit selective cytotoxicity .
Mechanism of Action and Target Binding
- Antimicrobial Activity: The target compound’s thioxothiazolidinone moiety enables thiol-mediated disruption of bacterial cell walls, similar to lead compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one .
- Anticancer Potential: Molecular docking studies suggest the indole-thiazolo-triazole system inhibits topoisomerase II by intercalating DNA, akin to derivatives with furan or thiophene substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
